molecular formula C13H12ClNO2S B1622199 Ontianil CAS No. 35727-72-1

Ontianil

Cat. No.: B1622199
CAS No.: 35727-72-1
M. Wt: 281.76 g/mol
InChI Key: KBMXZBWIWSRALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ontianil, also known as N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarbothioamide, is an organic compound with the molecular formula C13H12ClNO2S and a molecular weight of 281.76 g/mol . It is characterized by its crystalline structure and is primarily used in various scientific and industrial applications.

Preparation Methods

Ontianil can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with cyclohexane-1,3,5-trione in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods often involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Ontianil undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ontianil involves its interaction with specific molecular targets. In biological systems, this compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects . The compound’s interaction with enzymes and proteins involved in ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Ontianil can be compared with other similar compounds such as:

    N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarboxamide: Similar in structure but differs in the functional group attached to the cyclohexane ring.

    N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarbonitrile: Contains a nitrile group instead of a carbothioamide group.

    N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarboxylate: Features a carboxylate group instead of a carbothioamide group.

This compound’s uniqueness lies in its carbothioamide functional group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

35727-72-1

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,6-dioxocyclohexane-1-carbothioamide

InChI

InChI=1S/C13H12ClNO2S/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h4-7,12H,1-3H2,(H,15,18)

InChI Key

KBMXZBWIWSRALH-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl

35727-72-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.